

"environmental fate and impact of ethyl silicate"

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Compound of Interest

Compound Name: *Silicic acid, ethyl ester*

Cat. No.: *B083326*

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An In-depth Technical Guide on the Environmental Fate and Impact of Ethyl Silicate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl silicate, and its monomeric form tetraethoxysilane (TEOS), are versatile compounds that undergo rapid transformation in the environment. This guide provides a comprehensive overview of the current scientific understanding of the environmental fate and ecotoxicological impact of ethyl silicate. The primary environmental fate process is hydrolysis, which leads to the formation of silicic acid and ethanol. While ethyl silicate itself is readily biodegradable, its polymeric forms show slower degradation. The aquatic toxicity of ethyl silicate and its hydrolysis products is generally low. This document summarizes key quantitative data, details experimental protocols for environmental assessment, and provides visual representations of degradation pathways and experimental workflows.

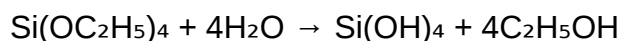
Environmental Fate

The environmental fate of ethyl silicate is governed by a combination of abiotic and biotic processes, with hydrolysis being the most significant initial transformation pathway.

Hydrolysis

Ethyl silicate readily hydrolyzes in the presence of water to form silicic acid (silica) and ethanol. This reaction can be catalyzed by both acids and bases.^{[1][2]} The rate of hydrolysis is significantly influenced by pH and temperature.^{[1][3]}

The overall hydrolysis reaction can be represented as:



Quantitative Data on Hydrolysis

While specific rate constants for ethyl silicate under various environmental conditions are not readily available in the reviewed literature, data for its monomer, tetraethoxysilane (TEOS), provides a reliable surrogate.

Parameter	Value	Conditions	Reference
Hydrolysis Half-life (t _{1/2})	4.4 hours	pH 7	[4]

Note: The hydrolysis rate is expected to be faster under acidic (pH < 4) and basic (pH > 7) conditions.

Biodegradation

The biodegradability of ethyl silicate depends on its form. The monomer, TEOS, is considered readily biodegradable. However, polymeric ethyl silicate (PEOS) exhibits slower biodegradation.

Quantitative Data on Biodegradation

Substance	Test Method	Biodegradation (%)	Duration (days)	Classification	Reference
Tetraethoxysilane (TEOS)	DOC Die-Away (similar to OECD 301A)	98	28	Readily Biodegradable	[4]
Polymeric Ethyl Silicate (PEOS)	Modified Sturm Test (similar to OECD 301B)	47	28	Not Readily Biodegradable	[4]

Soil Sorption and Mobility

The potential for ethyl silicate to adsorb to soil and sediment is low. Due to its rapid hydrolysis, its mobility in soil will be short-lived. The primary hydrolysis product, silicic acid, will become part of the natural silica cycle, while ethanol is highly mobile in soil.

Quantitative Data on Soil Sorption

Substance	Parameter	Value	Mobility Classification	Reference
Tetraethoxysilane (TEOS)	Koc (estimated)	1	Very High	[5]

Atmospheric Degradation

In the atmosphere, ethyl silicate is expected to be degraded by indirect photo-oxidation through reactions with hydroxyl ($\bullet\text{OH}$) radicals.[4]

Quantitative Data on Atmospheric Degradation

Substance	Parameter	Value	Atmospheric Half-life	Reference
Tetraethoxysilane (TEOS)	$\bullet\text{OH}$ Radical Reaction Rate Constant	$(2.99 \pm 0.37) \times 10^{-11}$ cm ³ /molecule·s	0.4 days (predicted)	[4][6]

Environmental Impact

The environmental impact of ethyl silicate is primarily related to its acute toxicity to aquatic organisms. Due to its rapid hydrolysis, the toxicity of the parent compound is transient. The hydrolysis products, silicic acid and ethanol, have well-characterized and generally low environmental toxicity.

Aquatic Toxicity

Acute ecotoxicity studies have been conducted on various aquatic organisms, with the results indicating a low potential for harm at environmentally relevant concentrations.

Quantitative Data on Aquatic Toxicity

Organism	Species	Endpoint	Value (mg/L)	Exposure Time	Reference
Fish	Brachydanio rerio (Zebra fish)	LC ₀	245	96 hours	[4]
Invertebrate	Daphnia magna	EC ₅₀	> 75	48 hours	[4]
Algae	Pseudokirchneriella subcapitata	ErC ₅₀	> 100	72 hours	[4]
Algae	Pseudokirchneriella subcapitata	EbC ₅₀	> 100	72 hours	[4]

LC₀: Lethal Concentration for 0% of the population; EC₅₀: Half maximal Effective Concentration; ErC₅₀: EC₅₀ for growth rate inhibition; EbC₅₀: EC₅₀ for biomass inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the environmental fate and impact of ethyl silicate.

Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at environmentally relevant pH values (4, 7, and 9).[\[7\]](#)[\[8\]](#)[\[9\]](#)

Tier 1: Preliminary Test

- Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

- Add the test substance (e.g., ethyl silicate) at a concentration not exceeding 0.01 M or half its saturation concentration.
- Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for up to 5 days.
- At appropriate time intervals, take samples and analyze for the concentration of the parent substance.
- If less than 10% degradation is observed at all pHs, the substance is considered hydrolytically stable, and no further testing is required.

Tier 2: Main Test for Unstable Substances

- For pH values where significant hydrolysis occurred in Tier 1, conduct the test at a lower, environmentally relevant temperature (e.g., 25 °C).
- Incubate for up to 30 days or until 90% of the substance has degraded.
- Sample at more frequent intervals to accurately determine the degradation kinetics.
- Calculate the first-order rate constant (k) and the half-life ($t_{1/2}$) at each pH.

Tier 3: Identification of Hydrolysis Products

- If significant hydrolysis occurs, identify the major hydrolysis products using appropriate analytical techniques (e.g., chromatography, mass spectrometry).

Ready Biodegradability (OECD Guideline 301)

This set of screening tests assesses the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms.^{[10][11]} The "DOC Die-Away" (OECD 301A) and "Modified Sturm Test" (OECD 301B) are commonly used.

General Procedure:

- A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

- The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.
- The extent of degradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of carbon dioxide produced.
- A substance is considered "readily biodegradable" if it reaches a pass level of >70% DOC removal or >60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to daphnids (e.g., *Daphnia magna*).[\[12\]](#)[\[13\]](#)
[\[14\]](#)

- Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
- At 24 and 48 hours, the number of immobilized daphnids is recorded. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- The results are used to calculate the 48-hour EC₅₀, which is the concentration that immobilizes 50% of the daphnids.

Alga, Growth Inhibition Test (OECD Guideline 201)

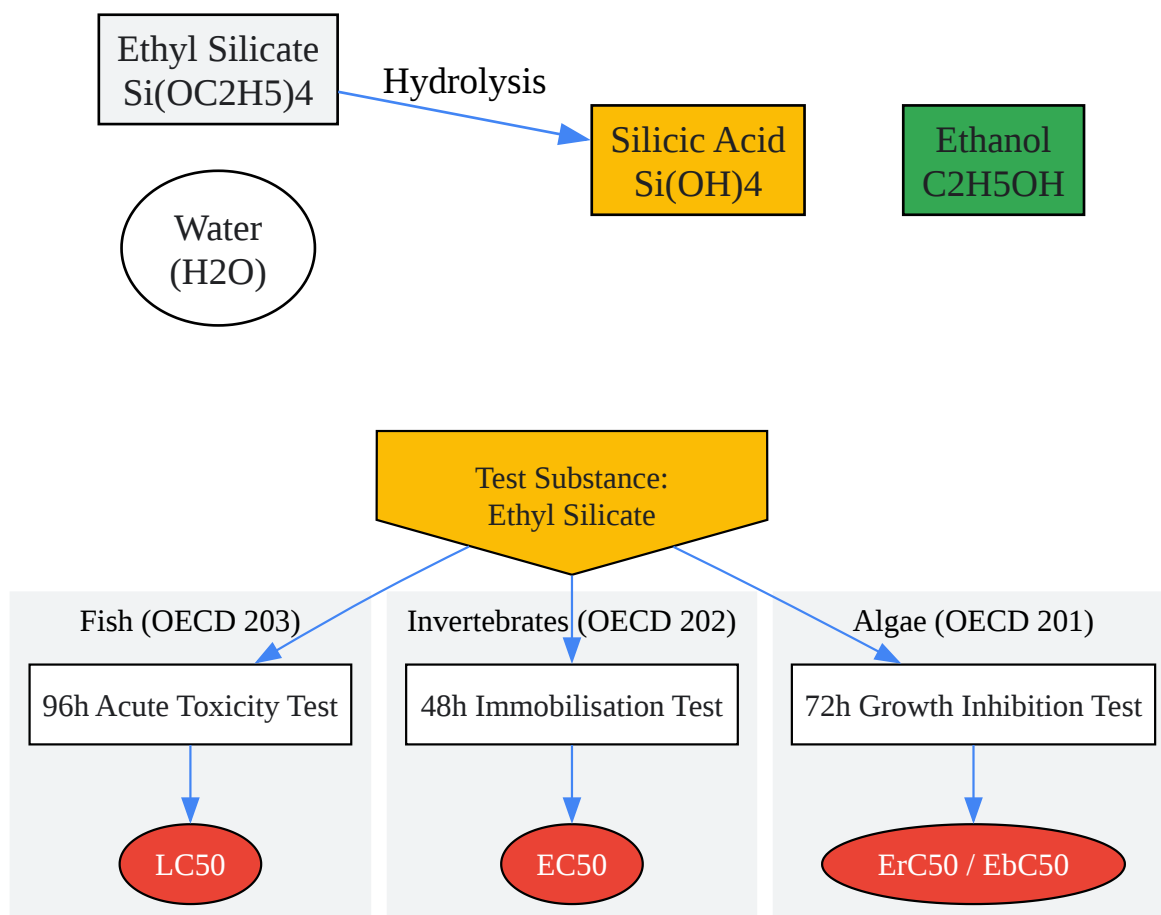
This test determines the effect of a substance on the growth of freshwater algae (e.g., *Pseudokirchneriella subcapitata*).

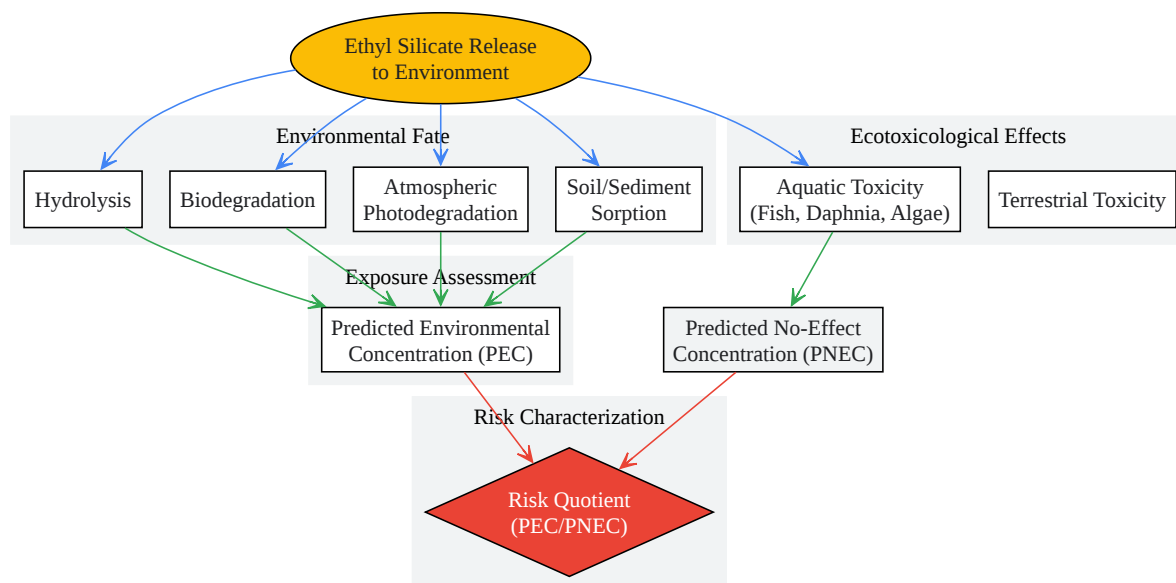
- Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium.
- The cultures are incubated for 72 hours under continuous illumination and constant temperature.
- Algal growth is measured at least every 24 hours by determining cell concentration.

- The inhibition of growth in the test cultures is compared to that of control cultures to determine the ErC₅₀ (based on growth rate) and EbC₅₀ (based on biomass).

Visualizations

Hydrolysis Pathway of Ethyl Silicate





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